Anticancer Potency Against MCF-7 Breast Cancer Cells: A Class-Level Comparison with Thiazolylpyrazolyl Coumarin Analogs
Direct quantitative data for this compound is unavailable. The strongest available class-level evidence comes from a series of thiazolylpyrazolyl coumarin derivatives tested for cytotoxicity. In that series, the most promising compounds (e.g., 7a, 8c, 9b-d) demonstrated IC50 values against MCF-7 breast cancer cells in the range of 5.41–10.75 µM. This establishes a performance benchmark of low-micromolar activity for highly optimized coumarin-thiazole-pyrazole hybrids targeting VEGFR-2 [1]. The uncharacterized nature of the target compound means its position relative to these benchmarks is unknown, making it a high-risk, high-reward candidate for discovery research.
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cell line (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Thiazolylpyrazolyl coumarin analogs 7a, 8c, 9b-d: IC50 = 5.41–10.75 µM. Reference drug Doxorubicin: IC50 = 6.73 µM. |
| Quantified Difference | Not calculable; comparator range provided for context. |
| Conditions | In vitro SRB assay against human breast cancer MCF-7 cell line. |
Why This Matters
Defines the expected activity range for an optimized compound in this chemical class, which is critical for assessing the potential value of this uncharacterized scaffold.
- [1] Mohamed, T. K. et al. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis. Bioorg. Chem. 85, 253–273 (2019). View Source
